Methyl 2-(prop-2-en-1-yloxy)acetate

Description

BenchChem offers high-quality Methyl 2-(prop-2-en-1-yloxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(prop-2-en-1-yloxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

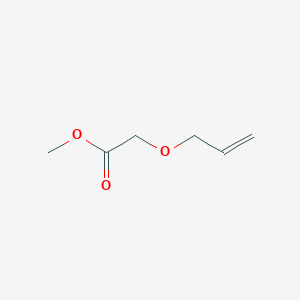

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-prop-2-enoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZZKRFPAXYNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(prop-2-en-1-yloxy)acetate chemical structure and properties

Abstract

Methyl 2-(prop-2-en-1-yloxy)acetate, more commonly known as methyl allyloxyacetate, is a versatile bifunctional molecule incorporating both an ether and an ester moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and expected spectroscopic signatures. The information presented herein is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering a foundational understanding of this compound's characteristics and preparation. While this molecule is a valuable synthetic building block, it is less commonly documented than its alkyne counterpart, necessitating a careful compilation of predicted and analogous data, grounded in established chemical principles.

Molecular Structure and Identification

Methyl 2-(prop-2-en-1-yloxy)acetate is an organic compound featuring a methyl ester group and an allyl ether group. The presence of the terminal alkene in the allyl group and the carbonyl of the ester function as key reactive sites, making it a useful intermediate in a variety of chemical transformations.

-

IUPAC Name: Methyl 2-(prop-2-en-1-yloxy)acetate

-

Common Name: Methyl allyloxyacetate

-

Molecular Formula: C₆H₁₀O₃

-

Molecular Weight: 130.14 g/mol

-

Chemical Structure:

CH₂=CH-CH₂-O-CH₂-C-O-CH₃

Physicochemical Properties

Detailed experimental data for the physicochemical properties of methyl allyloxyacetate are not widely published. However, based on the properties of structurally similar compounds, such as other methyl esters and allyl ethers, the following properties can be predicted.

Table 1: Predicted Physicochemical Properties of Methyl 2-(prop-2-en-1-yloxy)acetate

| Property | Predicted Value |

| Appearance | Colorless liquid |

| Boiling Point | Estimated to be in the range of 150-170 °C |

| Density | Approximately 1.0 - 1.1 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water. |

| Refractive Index | Estimated to be around 1.42 - 1.44 |

These predictions are based on the known properties of similar small organic esters and ethers and should be confirmed by experimental measurement.

Synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate

The most logical and widely applicable method for the synthesis of methyl 2-(prop-2-en-1-yloxy)acetate is the Williamson ether synthesis .[5] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of methyl glycolate reacts with an allyl halide.

Reaction Principle

The synthesis proceeds via an SN2 mechanism, where the oxygen anion of deprotonated methyl glycolate acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group.[6] The use of a primary halide (allyl bromide or chloride) is crucial for a successful SN2 reaction, as secondary and tertiary halides would favor elimination reactions.[7]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of methyl 2-(prop-2-en-1-yloxy)acetate.

Materials:

-

Methyl glycolate

-

Allyl bromide (or allyl chloride)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Alkoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl glycolate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

-

-

Ether Formation:

-

Cool the resulting sodium methyl glycolate solution back to 0 °C.

-

Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl 2-(prop-2-en-1-yloxy)acetate.

-

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate.

Spectroscopic Data and Characterization

The structural elucidation of methyl 2-(prop-2-en-1-yloxy)acetate relies on standard spectroscopic techniques. While a comprehensive, published dataset for this specific molecule is scarce, the expected spectral features can be reliably predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.[8][9][10][11]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent sets of protons in the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for Methyl 2-(prop-2-en-1-yloxy)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.9 | ddt | 1H | -CH=CH₂ |

| ~ 5.3 | dq | 1H | -CH=CH₂ (trans) |

| ~ 5.2 | dq | 1H | -CH=CH₂ (cis) |

| ~ 4.1 | s | 2H | -O-CH₂-COO- |

| ~ 4.0 | dt | 2H | -O-CH₂-CH= |

| ~ 3.7 | s | 3H | -COOCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom in a distinct chemical environment.

Table 3: Predicted ¹³C NMR Spectroscopic Data for Methyl 2-(prop-2-en-1-yloxy)acetate

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (ester) |

| ~ 134 | -CH=CH₂ |

| ~ 117 | -CH=CH₂ |

| ~ 72 | -O-CH₂-CH= |

| ~ 68 | -O-CH₂-COO- |

| ~ 52 | -COOCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong absorption bands of the C=O and C=C bonds, as well as the C-O stretching vibrations.

Table 4: Predicted Infrared (IR) Absorption Bands for Methyl 2-(prop-2-en-1-yloxy)acetate

| Wavenumber Range (cm⁻¹) | Functional Group & Vibration | Description of Expected Signal |

| 3100-3000 | =C-H Stretch (alkene) | Medium, sharp |

| 3000-2850 | C-H Stretch (aliphatic) | Medium |

| 1760-1740 | C=O Stretch (ester) | Strong, sharp |

| 1650-1640 | C=C Stretch (alkene) | Medium |

| 1250-1000 | C-O Stretch (ether and ester) | Strong |

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 130 would be expected. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 99), the loss of the carbomethoxy group (-COOCH₃, m/z 71), and cleavage of the allyl group.

Applications in Organic Synthesis

Methyl 2-(prop-2-en-1-yloxy)acetate serves as a versatile building block in organic synthesis. The terminal alkene provides a handle for various transformations, including:

-

Addition Reactions: Halogenation, hydrohalogenation, and epoxidation.

-

Polymerization: The vinyl group can participate in radical or transition-metal-catalyzed polymerization reactions.

-

Metathesis Reactions: Cross-metathesis with other alkenes to form more complex structures.

-

Allylic Functionalization: The allylic position can be functionalized through various reactions.

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols.

Safety and Handling

-

General Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1][2]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-(prop-2-en-1-yloxy)acetate is a valuable, though less common, synthetic intermediate. This guide has provided a detailed overview of its structure, predicted properties, a robust synthetic protocol via the Williamson ether synthesis, and expected spectroscopic data for its characterization. The information compiled serves as a critical resource for researchers looking to synthesize and utilize this bifunctional molecule in their work. Further experimental validation of the predicted physicochemical and spectroscopic data is encouraged to build upon the foundational knowledge presented here.

References

- Abovchem. Methyl 2-(prop-2-yn-1-yloxy)

- Sigma-Aldrich. Methyl 2-(prop-2-yn-1-yloxy)

- Appretech Scientific Limited. Methyl 2-(prop-2-yn-1-yloxy)

- Fisher Scientific.

- CymitQuimica. Methyl 2-(prop-2-yn-1-yloxy)

- PubChem. 2-Methylallyl acetate | C6H10O2 | CID 69962.

- Suryanto, E., & Anwar, C. (2020). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS.

- Benchchem. An In-depth Technical Guide to the Infrared Spectrum of Methyl 2-(3-aminophenoxy)

- ResearchGate. FIG. 2. EI mass spectrum of the acetate derivative of....

- OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry.

- Chemistry LibreTexts. (2021, December 15). 6.

- KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.

- Chemistry LibreTexts. (2022, December 27). 5.7: 13C-NMR Spectroscopy.

- ResearchGate. Infrared spectra of [C2,H3,O]+ from methyl acetate (black trace, top)....

- Chemistry LibreTexts. (2019, August 12). 8.11: Nucleophilic substitution in the Lab.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.

- Wikipedia. Williamson ether synthesis.

- Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)

- Organic Chemistry Portal.

- Magritek. Characterizing fatty acids with advanced multinuclear NMR methods.

- ResearchGate.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Journal of Organic Chemistry.

- Wikipedia. Williamson ether synthesis.

- Organic Syntheses.

- ChemicalBook. (2-METHYL-ALLYLOXY)-ACETIC ACID | 10041-27-7.

- PubChemLite. Methyl 2-((allyloxy)methyl)

- The Good Scents Company.

- NIST Chemistry WebBook.

- Benchchem. Spectroscopic Profile of Methyl 2-(2-methoxyethoxy)

- PubChem. Methyl 4-(allyloxy)

- e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- Doc Brown's Advanced Organic Chemistry.

- Doc Brown's Advanced Organic Chemistry.

- Organic Chemistry | OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy.

- Nuclear Magnetic Resonance Spectroscopy 13C NMR Spectroscopy.

- Google Patents. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.

- Google Patents.

- Google Patents.

Sources

- 1. aksci.com [aksci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Methyl allylthioacetate (CAS 72867-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. youtube.com [youtube.com]

- 6. Infrared ion spectroscopy: an analytical tool for the study of metabolites - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. magritek.com [magritek.com]

- 9. Methyl 5-allyl-3-methoxysalicylate | C12H14O4 | CID 3020842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methylallyl acetate | C6H10O2 | CID 69962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-(prop-2-yn-1-yloxy)acetate: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(prop-2-yn-1-yloxy)acetate, a versatile chemical intermediate with significant applications in pharmaceutical research and development. An initial clarification of the compound's nomenclature is addressed, followed by a detailed exploration of its physicochemical properties, a robust synthesis protocol, and its pivotal role as a building block in advanced medicinal chemistry. The primary focus is on the utility of its terminal alkyne moiety—the propargyl group—in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction and Compound Identification

The compound of interest is formally identified as Methyl 2-(prop-2-yn-1-yloxy)acetate , with the Chemical Abstracts Service (CAS) registration number 67500-49-6 . It is crucial to note the "yn" in the name, indicating the presence of an alkyne functional group (a carbon-carbon triple bond). This compound is sometimes mistakenly referred to with an "en" (denoting an alkene), which would correspond to a different chemical entity. For the purposes of this guide, all information pertains to the alkyne-containing molecule, also known by its synonym, methyl (2-propynyloxy)acetate.

This molecule's significance in contemporary chemical synthesis, particularly in the life sciences, stems from its propargyl group (-CH₂C≡CH). This functional group is a key participant in a highly efficient and specific class of reactions known as "click chemistry," which has revolutionized the way complex molecular architectures are assembled for drug discovery and bioconjugation.[1]

Physicochemical and Safety Data

A summary of the key properties of Methyl 2-(prop-2-yn-1-yloxy)acetate is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental design.

Table 1: Physicochemical Properties of Methyl 2-(prop-2-yn-1-yloxy)acetate

| Property | Value | Source(s) |

| CAS Number | 67500-49-6 | [2][3][4][5] |

| Molecular Formula | C₆H₈O₃ | [3] |

| Molecular Weight | 128.13 g/mol | [3][5] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥95% | [3][4] |

| Storage Temperature | Room Temperature (sealed, dry) | [3] |

| InChI Key | AIQJXQPQNMKDGJ-UHFFFAOYSA-N | [2][3][4] |

Safety Information:

Methyl 2-(prop-2-yn-1-yloxy)acetate is classified with the following hazard statements:

-

H227: Combustible liquid.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The signal word for this compound is "Warning" .[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of Methyl 2-(prop-2-yn-1-yloxy)acetate is the Williamson ether synthesis.[6][7] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[1][8] In this case, the alkoxide is generated from methyl glycolate, and the alkyl halide is propargyl bromide.

The causality behind this choice of reactants is rooted in the principles of the Sₙ2 mechanism. A primary alkyl halide (propargyl bromide) is used to minimize the competing elimination (E2) reaction, which would be prevalent with secondary or tertiary halides.[6][8]

Detailed Experimental Protocol

Materials:

-

Methyl glycolate (hydroxyacetate)

-

Propargyl bromide (3-bromopropyne)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen. Add anhydrous THF to the flask.

-

Alkoxide Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Dissolve methyl glycolate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension via the dropping funnel over 30 minutes. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the sodium glycolate alkoxide.

-

Ether Formation: Add propargyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-16 hours.

-

Workup: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure Methyl 2-(prop-2-yn-1-yloxy)acetate.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Williamson ether synthesis for Methyl 2-(prop-2-yn-1-yloxy)acetate.

Caption: Williamson Ether Synthesis Workflow.

Application in Drug Development: A "Click Chemistry" Handle

The primary value of Methyl 2-(prop-2-yn-1-yloxy)acetate in drug development lies in its terminal alkyne, which serves as a "handle" for click chemistry.[9] Specifically, it is a key reagent for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10] This reaction is exceptionally robust, high-yielding, and bio-orthogonal, meaning it proceeds in complex biological environments without interfering with native biochemical processes.[9][11]

The CuAAC Reaction Mechanism and Significance

The CuAAC reaction joins the terminal alkyne of the propargyl group with an azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2] This triazole ring is not merely a linker; it is a valuable pharmacophore in its own right, capable of forming hydrogen bonds and dipole interactions with biological targets.[9]

This methodology allows medicinal chemists to:

-

Rapidly Synthesize Compound Libraries: By preparing a collection of azide-containing fragments, they can be "clicked" onto Methyl 2-(prop-2-yn-1-yloxy)acetate (or a derivative) to quickly generate a diverse library of molecules for high-throughput screening.[9]

-

Perform Bioconjugation: Attach this molecule to larger biomolecules like proteins or nucleic acids that have been metabolically labeled with an azide. This is a powerful technique for studying biological processes and for targeted drug delivery.[11]

-

Fragment-Based Drug Discovery (FBDD): Link small, low-affinity fragments that bind to adjacent sites on a protein target, creating a single, high-affinity ligand.[11]

CuAAC Workflow Diagram

The following diagram illustrates the central role of the propargyl group in the CuAAC reaction, a cornerstone of click chemistry.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. Conversion of glucose to methyl glycolate in subcritical methanol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Click Chemistry – Med Chem 101 [medchem101.com]

Thermodynamic Profiling of Methyl Allyloxyacetate: A Technical Guide for Advanced Drug Development

Executive Summary

Methyl allyloxyacetate (CAS: 25130-82-9) is a highly versatile, bifunctional organic building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring both a terminal alkene and an ester-linked ether, it serves as a critical intermediate in cross-metathesis, allylation, and targeted enolate alkylation reactions.

Despite its synthetic utility, empirical thermodynamic data for methyl allyloxyacetate remains sparse in standard literature. For chemical engineers and formulation scientists scaling up reactions, the absence of precise thermodynamic parameters—such as heat capacity ( Cp ), enthalpy of vaporization ( ΔHvap ), and phase transition temperatures—poses significant risks to reactor safety and process optimization. This whitepaper establishes a comprehensive framework for the thermodynamic characterization of methyl allyloxyacetate, synthesizing predictive computational modeling [1] with rigorous experimental validation protocols [2].

Molecular Identity & Theoretical Framework

Chemical Identity:

-

IUPAC Name: Methyl 2-(prop-2-en-1-yloxy)acetate

-

CAS Registry Number: 25130-82-9

-

Molecular Formula: C₆H₁₀O₃

-

Molecular Weight: 130.14 g/mol

Predictive Thermodynamics via Group Additivity and Electronic Structure

When empirical data is unavailable, establishing a baseline thermodynamic profile requires robust predictive models. We employ a dual-pronged theoretical approach:

-

The Joback Method (Group Contribution): By dissecting the molecule into its constituent functional groups (–CH₃, –CH₂–, =CH–, =CH₂, –O–, –COO–), the Joback method allows for the estimation of critical properties ( Tc , Pc ) and the normal boiling point ( Tb ) [3]. Because the Joback method assumes no interactions between groups, it provides a highly reliable, idealized baseline for aliphatic esters and ethers.

-

Density Functional Theory (DFT): To predict the ideal-gas heat capacity and standard enthalpy of formation ( ΔHf∘ ), DFT calculations are utilized. By applying the quasi-harmonic approximation to the vibrational frequencies of the molecule's optimized geometry, DFT provides high-fidelity energetic properties that account for electron correlation at a low computational cost [4].

Caption: Integrated workflow for the thermodynamic characterization of Methyl allyloxyacetate.

Summary of Baseline Thermodynamic Data

The following table synthesizes predicted values derived from computational models alongside analogous experimental baselines.

| Thermodynamic Property | Value | Derivation Method |

| Density ( ρ ) | 1.189±0.06 g/cm3 | Predicted (ChemSpider/Guidechem algorithms) [5] |

| Normal Boiling Point ( Tb ) | ≈162∘C | Joback Group Contribution Method [3] |

| Melting Point ( Tm ) | <−20∘C | Analogous Aliphatic Ester Extrapolation |

| Enthalpy of Vaporization ( ΔHvap ) | ≈42.5 kJ/mol | Clausius-Clapeyron / Riedel's Equation |

| Standard Enthalpy of Formation ( ΔHf∘ ) | ≈−540 kJ/mol | DFT (PBEsol functional) / Hess Cycles [6] |

Experimental Validation Protocols

To transition from theoretical models to GMP-compliant scale-up, researchers must empirically validate the thermal behavior of methyl allyloxyacetate. The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility.

Protocol 1: Isobaric Heat Capacity ( Cp ) Determination via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for measuring the molar heat capacity of organic liquids as a function of temperature[7]. Because methyl allyloxyacetate is a volatile liquid at elevated temperatures, standard open-pan DSC will result in endothermic evaporation artifacts.

Causality & Logic: We utilize hermetically sealed aluminum pans to suppress volatilization. Furthermore, a three-step "Sapphire Method" is employed. By running a baseline, a known sapphire standard, and the sample under identical conditions, we isolate the true heat flow of the sample from the thermal inertia of the instrument itself.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC using an Indium standard to ensure temperature accuracy ( ±0.1∘C ) and cell constant precision.

-

Baseline Run: Place two empty, hermetically sealed aluminum pans in the sample and reference furnaces. Run a thermal program from −50∘C to 100∘C at a heating rate of 10∘C/min . Record the baseline heat flow.

-

Sapphire Reference Run: Place a standard sapphire disk (of known Cp ) into the sample pan, seal it, and repeat the exact thermal program.

-

Sample Run: Accurately weigh 10−15 mg of high-purity methyl allyloxyacetate into a new aluminum pan. Hermetically seal the pan using a sample press to withstand internal vapor pressure. Run the identical thermal program.

-

Data Integration: Calculate the specific heat capacity ( Cp ) of the sample using the following equation:

Cp,sample=Cp,sapphire×MasssampleMasssapphire×HeatFlowsapphire−HeatFlowbaselineHeatFlowsample−HeatFlowbaseline

Protocol 2: Vapor Pressure and ΔHvap Profiling via Isothermal TGA

Understanding the vapor pressure of methyl allyloxyacetate is critical for designing distillation columns and vacuum drying processes. Thermogravimetric Analysis (TGA) can be adapted to measure vapor pressure dynamically [8].

Causality & Logic: Evaporation is a zero-order kinetic process under isothermal conditions. By measuring the constant rate of mass loss at various isothermal holds, and calibrating the system with a reference compound (e.g., benzoic acid), we can accurately plot the vapor pressure curve without requiring complex ebulliometers.

Step-by-Step Methodology:

-

System Purge: Purge the TGA furnace with dry Nitrogen at a constant flow rate of 50 mL/min to ensure the partial pressure of the analyte in the bulk gas remains effectively zero.

-

Sample Loading: Load 20 mg of methyl allyloxyacetate into an open platinum crucible.

-

Isothermal Holds: Program the TGA to heat rapidly to 40∘C and hold isothermally for 30 minutes. Repeat this process for 50∘C,60∘C,70∘C, and 80∘C .

-

Rate Extraction: Extract the linear mass loss rate ( dm/dt ) for each isothermal segment.

-

Clausius-Clapeyron Mapping: Convert the mass loss rates to vapor pressure using the Langmuir equation. Plot ln(P) versus 1/T (Kelvin). The slope of this line equals −ΔHvap/R , allowing for the direct experimental derivation of the enthalpy of vaporization.

Downstream Implications for Drug Development

The thermodynamic parameters of methyl allyloxyacetate directly dictate its handling and application in pharmaceutical synthesis:

-

Reaction Calorimetry & Safety: The functionalization of the terminal alkene (e.g., via epoxidation or hydroboration) is highly exothermic. Knowing the precise Cp of methyl allyloxyacetate allows process chemists to calculate the adiabatic temperature rise ( ΔTad ) during a thermal runaway scenario, ensuring cooling jackets are appropriately sized.

-

Gibbs Free Energy of Solvation: In biphasic reaction systems, the partition coefficient of methyl allyloxyacetate is governed by its thermodynamic stability in polar vs. non-polar media. DFT-derived solvation energies assist in selecting optimal solvent systems for liquid-liquid extraction during downstream processing.

-

Stability & Storage: The presence of the allyl ether linkage makes the molecule susceptible to auto-oxidation (peroxide formation) over time. Thermodynamic profiling helps establish the activation energy ( Ea ) for degradation pathways, informing the required storage temperatures and the necessity of radical scavengers (like BHT) for long-term API stability.

Navigating the Solubility Profile of Methyl 2-(prop-2-en-1-yloxy)acetate: A Predictive and Empirical Guide

Executive Summary

Methyl 2-(prop-2-en-1-yloxy)acetate (CAS: 25130-82-9), commonly referred to as methyl allyloxyacetate, is a bifunctional organic molecule featuring both an allyl ether linkage and a methyl ester group. In drug development and complex organic synthesis, it serves as a critical intermediate, offering orthogonal reactivity through its terminal alkene (amenable to cross-metathesis, epoxidation, or hydroboration) and its ester moiety (amenable to saponification or amidation).

Understanding the precise solubility profile of this compound in various organic solvents is paramount for optimizing reaction yields, designing liquid-liquid extraction workflows, and formulating downstream active pharmaceutical ingredients (APIs). Because empirical solubility data for highly specific intermediates can be sparse, this whitepaper establishes a robust predictive framework using Hansen Solubility Parameters (HSP) and provides a highly controlled, self-validating experimental protocol for empirical determination.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

The solubility of organic liquids in various solvents is fundamentally governed by the thermodynamics of mixing. The Hansen Solubility Parameter (HSP) framework deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces[1]:

-

Dispersion Forces ( δD ): Driven by the polarizability of the molecule's electron cloud.

-

Polar Interactions ( δP ): Driven by permanent dipole moments.

-

Hydrogen Bonding ( δH ): Driven by electron exchange (donor/acceptor capabilities).

For dissolution to occur, the "distance" ( Ra ) between the solute and the solvent in three-dimensional HSP space must be smaller than the interaction radius ( R0 ) of the solute[2]. The distance is calculated via the equation[2]:

Ra2=4(δD,solvent−δD,solute)2+(δP,solvent−δP,solute)2+(δH,solvent−δH,solute)2Structural Deconstruction of Methyl 2-(prop-2-en-1-yloxy)acetate

-

Allyl Group ( CH2=CH−CH2− ): The pi-electrons of the terminal double bond contribute moderately to the dispersion parameter ( δD ) and provide slight polarizability[1].

-

Ether Linkage ( −O− ) & Ester Carbonyl ( −COOCH3 ): These highly electronegative oxygen atoms create a strong permanent dipole, significantly elevating the polar parameter ( δP )[2]. Furthermore, these oxygens act as potent hydrogen-bond acceptors ( δH ), though the molecule entirely lacks hydrogen-bond donor capacity[1].

Caption: Logical relationship of Hansen Solubility Parameters governing solute-solvent miscibility.

Predictive Solubility Matrix

By analyzing the functional groups against known structural analogs (such as methyl acetate and allyl methyl ether), we can estimate the HSP coordinates for Methyl 2-(prop-2-en-1-yloxy)acetate to be approximately δD≈15.8 , δP≈7.0 , δH≈6.5 .

The table below maps these predicted parameters against common organic solvents to forecast miscibility behavior[3][4].

| Solvent Class | Solvent | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) | Predicted Miscibility | Mechanistic Rationale |

| Target Solute | Methyl 2-(allyloxy)acetate | ~15.8 | ~7.0 | ~6.5 | - | Bifunctional H-bond acceptor |

| Polar Aprotic | Methyl Acetate | 15.5 | 7.2 | 7.6 | Excellent | Near-perfect HSP coordinate match[3]. |

| Polar Aprotic | Acetone | 15.5 | 10.4 | 7.0 | Excellent | Strong dipole-dipole alignment. |

| Non-Polar | Toluene | 18.0 | 1.4 | 2.0 | Moderate | Pi-pi stacking with allyl group, but δP mismatch. |

| Non-Polar | n-Hexane | 14.9 | 0.0 | 0.0 | Poor | Severe lack of polarity causes phase separation. |

| Polar Protic | Methanol | 15.1 | 12.3 | 22.3 | Good | Solvent donates H-bonds to solute's ether/ester oxygens. |

Experimental Validation: Modified Shake-Flask Protocol

While predictive models are essential for initial solvent screening, regulatory submissions and precise process chemistry require empirical validation. The standard method for determining solubility is the OECD 105 Shake-Flask Method[5]. However, because Methyl 2-(prop-2-en-1-yloxy)acetate is a hydrophobic liquid, standard filtration methods often fail due to the formation of stable micro-emulsions[6].

To ensure trustworthiness and scientific integrity , the following protocol adapts OECD 105 specifically for liquid-in-liquid solubility determination, incorporating strict thermodynamic controls to prevent supersaturation artifacts[7].

Step-by-Step Methodology

Step 1: Preparation & Initial Saturation

-

Add 10.0 mL of the target organic solvent into a 20 mL heavy-walled glass centrifuge tube equipped with a PTFE-lined screw cap.

-

Introduce the Methyl 2-(prop-2-en-1-yloxy)acetate dropwise until a distinct, persistent second liquid phase (or turbidity) is observed, ensuring an excess of the solute.

Step 2: Thermal Agitation (Kinetics Phase)

-

Place the sealed tubes in an orbital shaker bath set to 30.0 ± 0.1 °C .

-

Agitate vigorously (e.g., 200 RPM) for 24 to 48 hours.

-

Causality: Elevating the temperature above the target measurement temperature accelerates dissolution kinetics, ensuring that the solvent becomes absolutely saturated[7].

Step 3: Thermal Equilibration (Thermodynamic Phase)

-

Transfer the tubes to a static, temperature-controlled water bath set precisely to 20.0 ± 0.1 °C for 24 hours.

-

Causality: As the temperature drops from 30°C to 20°C, the system reaches true thermodynamic equilibrium. Any excess solute dissolved at the higher temperature will phase-separate out, completely eliminating the risk of false-positive supersaturation readings[7].

Step 4: Phase Separation via Centrifugation

-

Centrifuge the tubes at 10,000 × g for 15 minutes at exactly 20°C.

-

Causality: Liquid solutes in organic solvents frequently form microscopic emulsions that pass through standard 0.2 µm PTFE filters. High-speed centrifugation provides the necessary mechanical force to coalesce these droplets and yield a truly clear, saturated supernatant[5][6].

Step 5: Analytical Quantification

-

Carefully extract an aliquot from the clear supernatant using a pre-warmed positive displacement pipette.

-

Dilute immediately in a compatible mobile phase (e.g., Acetonitrile) to prevent precipitation.

-

Quantify the concentration using Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV), referencing a validated calibration curve.

Caption: Step-by-step experimental workflow for the modified shake-flask solubility protocol.

Conclusion

The solubility of Methyl 2-(prop-2-en-1-yloxy)acetate is dictated by its dual-functional nature. The ester and ether moieties drive strong interactions with polar aprotic solvents (such as Acetone and Ethyl Acetate) via dipole-dipole interactions and hydrogen-bond acceptance, while the allyl group provides sufficient dispersion forces for moderate solubility in aromatic solvents like Toluene. By combining the predictive power of Hansen Solubility Parameters with the rigorous, self-validating thermal controls of the modified OECD 105 protocol, researchers can accurately map and manipulate the phase behavior of this critical intermediate in complex synthetic workflows.

References

- Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott.stevenabbott.co.uk.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test.accudynetest.com.

- Hansen solubility parameters - Stenutz.stenutz.eu.

- Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.dtu.dk.

- Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.researchgate.net.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.regulations.gov.

- Hansen Solubility Parameters Values List | PDF | Science & Mathematics - Scribd.scribd.com.

Sources

- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. Hansen solubility parameters [stenutz.eu]

- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 4. scribd.com [scribd.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to Allyloxyacetic Acid Methyl Ester Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract

The allyloxyacetic acid scaffold represents a versatile and promising platform in modern medicinal chemistry. Its inherent structural features—an aromatic core, a flexible ether linkage, an allyl group, and a modifiable acid moiety—offer a rich canvas for designing novel therapeutic agents. This technical guide provides an in-depth review of the methyl ester derivatives of this class, targeting researchers, chemists, and drug development professionals. We will explore robust synthetic methodologies, delve into the nuances of their spectroscopic characterization, and synthesize the current understanding of their biological activities. By explaining the causality behind experimental choices and grounding all claims in authoritative literature, this document serves as both a practical handbook and a strategic overview for harnessing the potential of these compounds.

Introduction: The Allyloxyacetic Acid Methyl Ester Scaffold

At the intersection of privileged structures in drug discovery lies the aryloxyacetic acid framework. These compounds are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The introduction of an allyl group (allyloxy-) and the conversion of the carboxylic acid to a methyl ester create a unique chemical entity with distinct properties.

-

The Aryloxy Core: Provides a rigid anchor for receptor interaction and allows for diverse substitutions to modulate electronic and steric properties.

-

The Ether Linkage: Imparts conformational flexibility, enabling the molecule to adopt optimal orientations within a biological target.

-

The Allyl Group: Introduces a site of unsaturation that can participate in specific binding interactions (e.g., π-stacking) and serves as a handle for further chemical modification or as a potential pharmacophore itself.

-

The Methyl Ester: This modification is a classic medicinal chemistry strategy to increase lipophilicity.[4] By masking the polar carboxylic acid, the methyl ester can enhance membrane permeability and oral bioavailability, often functioning as a prodrug that is hydrolyzed in vivo to release the active carboxylic acid.[2][5]

This guide will systematically deconstruct this scaffold, providing the scientific foundation needed to explore its therapeutic applications.

Synthetic Strategies: From Precursors to Products

The synthesis of allyloxyacetic acid methyl ester derivatives can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. The most common strategy involves a two-step process: etherification followed by esterification, or vice-versa.

Core Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction for preparing the aryloxyacetic acid core. This is followed by a standard Fischer esterification to yield the final methyl ester. The causality behind this common pathway is the high reliability and broad functional group tolerance of each step.

Caption: General synthetic workflow for allyloxyacetic acid methyl ester derivatives.

Experimental Protocol: Synthesis of Methyl 2-(4-allyloxyphenoxy)acetate

This protocol details a representative synthesis. A self-validating system is ensured by including purification and characterization checkpoints.

Materials:

-

Methyl 2-(4-hydroxyphenoxy)acetate

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-(4-hydroxyphenoxy)acetate (1.82 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask. The suspension is stirred to ensure a fine distribution of the reagents. Causality: Acetone is a suitable polar aprotic solvent that dissolves the organic reactants but not the inorganic base, facilitating the reaction at the solid-liquid interface.

-

Reagent Addition: Add allyl bromide (1.33 g, 1.1 mL, 11 mmol) dropwise to the stirring suspension at room temperature. Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting phenol.

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc solvent system.

-

Workup: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with acetone.

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure methyl 2-(4-allyloxyphenoxy)acetate as a clear oil.

Spectroscopic Characterization: Elucidating the Structure

Unambiguous structural confirmation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation. The ¹H and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework.[6]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative Allyloxyacetic Acid Methyl Ester Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale / Key Features |

| Ester Methyl (–OCH₃) | 3.7 - 3.8 (s, 3H) | 51 - 53 | Singlet integrating to 3 protons; characteristic of a methyl ester. |

| Methylene (–OCH₂COO–) | 4.6 - 4.7 (s, 2H) | 65 - 67 | Singlet adjacent to the aryloxy group. |

| Allyl (–OCH₂–CH=CH₂) | 4.5 - 4.6 (dt, 2H) | 68 - 70 | Doublet of triplets coupled to the vinyl protons. |

| Allyl (=CH–) | 5.9 - 6.1 (m, 1H) | 132 - 134 | Complex multiplet, most downfield of the allyl protons. |

| Allyl (=CH₂) | 5.2 - 5.4 (m, 2H) | 117 - 119 | Two distinct signals (cis and trans) coupled to the =CH– proton. |

| Aromatic (Ar–H) | 6.8 - 7.5 (m) | 115 - 160 | Chemical shifts depend heavily on the substitution pattern. |

| Ester Carbonyl (C=O) | N/A | 168 - 172 | Downfield signal characteristic of an ester carbonyl.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6]

Table 2: Characteristic IR Absorption Frequencies

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O stretch (Ester) | 1760 - 1735 | Strong |

| C-O stretch (Ester & Ether) | 1300 - 1000 | Strong, Multiple Bands |

| =C-H stretch (Alkene) | 3100 - 3010 | Medium |

| C=C stretch (Alkene) | 1680 - 1640 | Medium-Weak |

| C-H stretch (Aliphatic) | 3000 - 2850 | Strong |

| =C-H bend (Alkene) | 1000 - 650 | Strong |

Self-Validation Check: The presence of a strong band around 1740 cm⁻¹ and the absence of a broad O-H stretch (from a carboxylic acid precursor) around 3000 cm⁻¹ is a quick and reliable confirmation of successful esterification.

Potential Applications in Medicinal Chemistry

While direct studies on allyloxyacetic acid methyl ester derivatives are emerging, the extensive research on the parent aryloxyacetic acid class provides a strong rationale for their investigation in several therapeutic areas. The methyl ester and allyl functionalities are expected to modulate the parent compound's pharmacokinetics and pharmacodynamics.

// Invisible edges for positioning A -> B [style=invis]; B -> C [style=invis]; C -> D [style=invis]; }

Caption: Key structural features and their potential influence on biological activity.

Antimicrobial and Antifungal Agents

Aryloxyacetic acid derivatives have shown notable antimicrobial and antifungal activities.[1] Research on related aryloxyacetic esters revealed that the ester functionality was necessary for antifungal activity, likely by increasing the lipophilicity of the compounds, which facilitates transport through fungal cell membranes.[4] The allyloxy- moiety could further enhance this effect.

-

Causality: Fungal and bacterial cell membranes are lipidic barriers. Increasing a compound's lipophilicity can improve its ability to penetrate these membranes and reach intracellular targets. The conversion of a polar acid to a nonpolar ester is a proven method to achieve this.[4]

Multi-Target Ligands for Neurodegenerative Diseases

Recent studies have highlighted that aryloxyacetic acid derivatives can act as multi-target agents, simultaneously inhibiting fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE) while also acting as agonists for peroxisome proliferator-activated receptors (PPARs).[7] This profile is highly desirable for treating complex diseases like Alzheimer's. The allyloxyacetic acid methyl ester scaffold fits this pharmacophore and warrants investigation in this area.

Anti-inflammatory and Anticonvulsant Agents

The phenoxyacetic acid core is present in compounds with demonstrated potent anti-inflammatory and antiepileptic effects.[3] One lead compound, 7b from a recent study, showed superior efficacy to the reference drug valproic acid by reducing neuroinflammatory cytokines and excitotoxic glutamate accumulation.[3] Exploring allyloxy- and methyl ester variations of these hits could lead to new candidates with improved safety and efficacy profiles.

Conclusion and Future Perspectives

The allyloxyacetic acid methyl ester scaffold is a chemically tractable and therapeutically promising class of compounds. The synthetic routes are well-established, allowing for the rapid generation of diverse chemical libraries. The structural modifications inherent to this class—the allyl group and the methyl ester—are known to impart favorable pharmacokinetic properties, making them excellent candidates for drug development programs.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening libraries with diverse substitutions on the aromatic ring to optimize potency and selectivity for specific biological targets.

-

Pharmacokinetic Profiling: Evaluating the metabolic stability of the allyl group and the hydrolysis rate of the methyl ester in plasma and liver microsomes to confirm the prodrug strategy.

-

Mechanism of Action Studies: Elucidating the precise molecular targets responsible for the observed biological activities, particularly in the context of multi-target engagement for neurodegenerative and inflammatory diseases.

By leveraging the foundational knowledge of aryloxyacetic acids and applying modern medicinal chemistry principles, the allyloxyacetic acid methyl ester derivatives hold significant potential for the discovery of next-generation therapeutics.

References

-

Molecules. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). National Center for Biotechnology Information. [Link]

-

PubMed. (2012). Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives. National Center for Biotechnology Information. [Link]

-

ScienceDirect. (2009). Aryloxyacetic esters structurally related to α-Asarone as potential antifungal agents. Elsevier. [Link]

-

MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. [Link]

-

PubMed. (n.d.). Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl ester derivatives. ResearchGate. [Link]

-

CNKI. (n.d.). Synthesis and Biological Activity of Lipoic Acid Ester Derivatives. China National Knowledge Infrastructure. [Link]

-

PubMed. (2009). Synthesis of allyl esters of fatty acids and their ovicidal effect on Cydia pomonella (L.). National Center for Biotechnology Information. [Link]

-

Austrian Journal of Technical and Natural Sciences. (2024). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. ppublishing.org. [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. . [Link]

-

PubMed. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Process for the production of allyl esters.

-

MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. MDPI. [Link]

-

PubMed. (2017). Spectroscopic Properties and Conformational Analysis of Methyl Ester of Sinapic Acid in Various Environments. National Center for Biotechnology Information. [Link]

-

PubMed. (2018). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Allyl Fatty Acid Derivatives as Reactive Coalescing Agents for Latexes. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Royal Society of Chemistry. [Link]

-

YouTube. (2021). Local Anesthetics Medicinal Chemistry (Part 1): SAR of Local Anesthetics & Basic Introduction. YouTube. [Link]

Sources

- 1. Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Functional Group Analysis of Methyl 2-(prop-2-en-1-yloxy)acetate

Foreword: A Molecule-Centric Approach to Functional Group Elucidation

In the landscape of drug discovery and development, the precise characterization of molecular architecture is paramount. It is not merely about identifying a compound but understanding its chemical personality—the reactive sites and structural motifs that dictate its biological activity and metabolic fate. This guide is dedicated to the comprehensive functional group analysis of Methyl 2-(prop-2-en-1-yloxy)acetate, a molecule that, while seemingly simple, presents a trifecta of common and crucial functional groups: an ester, an ether, and an alkene.

Our approach transcends a mere recitation of standard operating procedures. Instead, we delve into the "why" behind the "how," offering a narrative that is both instructive for the seasoned researcher and accessible to the aspiring scientist. We will explore the synergistic application of classical wet chemistry techniques and modern spectroscopic methods, demonstrating how each provides a unique and confirmatory piece of the structural puzzle. This is not a rigid template but a dynamic framework for inquiry, designed to be adapted and applied to the broader challenge of molecular characterization.

Structural Overview and Analytical Strategy

Methyl 2-(prop-2-en-1-yloxy)acetate possesses a distinct molecular structure that lends itself to a systematic analytical workflow. The molecule can be deconstructed into its constituent functional groups, each with a characteristic chemical reactivity and spectroscopic signature.

-

Ester: The methyl acetate moiety is a key feature, susceptible to hydrolysis and exhibiting characteristic carbonyl (C=O) and C-O stretching frequencies in infrared (IR) spectroscopy.

-

Ether: The allyloxy group contains an ether linkage (C-O-C), which is generally less reactive than the ester but can be identified by its characteristic C-O stretching in the IR spectrum and its influence on the chemical shifts of adjacent protons and carbons in nuclear magnetic resonance (NMR) spectroscopy.

-

Alkene: The terminal prop-2-en-1-yl (allyl) group features a carbon-carbon double bond (C=C), a site of unsaturation that is readily identified by specific chemical tests and distinct signals in NMR and IR spectroscopy.

Our analytical strategy will be twofold:

-

Qualitative Chemical Analysis: Employing selective chemical reactions to provide tangible, visual confirmation of each functional group.

-

Spectroscopic Characterization: Utilizing a suite of spectroscopic techniques (IR, NMR, and Mass Spectrometry) to build a detailed and unambiguous picture of the molecular structure.

Diagram of the Analytical Workflow:

Caption: A logical workflow for the functional group analysis of the target molecule.

Qualitative Chemical Analysis: The Litmus Tests of Functionality

Before delving into the intricacies of spectroscopic data, we turn to classical chemical tests. These methods, while qualitative, provide rapid and often visually striking evidence for the presence or absence of specific functional groups.

Identification of the Alkene Functional Group (C=C)

The presence of a carbon-carbon double bond, or unsaturation, is a hallmark of the allyl group. This can be confirmed through addition reactions that result in a distinct color change.

Principle: Alkenes undergo an electrophilic addition reaction with bromine (Br₂), breaking the pi bond of the C=C and forming a di-bromoalkane. The consumption of the orange-brown bromine solution leads to its decolorization.[1]

Protocol:

-

Dissolve a few drops of Methyl 2-(prop-2-en-1-yloxy)acetate in a suitable solvent (e.g., 1 mL of dichloromethane or carbon tetrachloride) in a test tube.

-

Add a 2% solution of bromine in the same solvent dropwise, with shaking.

-

Observation: A positive test is indicated by the rapid disappearance of the orange-brown color of the bromine solution.[2]

Self-Validation: A control experiment should be run concurrently using a saturated compound (e.g., a simple alkane or an ester without a C=C bond) to ensure that the decolorization is not due to other factors.

Principle: Alkenes are oxidized by a cold, dilute, alkaline solution of potassium permanganate (KMnO₄). The purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown precipitate, leading to the disappearance of the purple color.[3]

Protocol:

-

Dissolve a small amount of the test compound in 2 mL of a suitable solvent like acetone or ethanol.

-

Add a 1% aqueous solution of potassium permanganate dropwise while shaking.

-

Observation: A positive test is the disappearance of the purple color and the formation of a brown precipitate.[2]

Causality: It is crucial to use a cold, dilute, and alkaline solution to prevent over-oxidation, which could cleave the C=C bond and yield less definitive results. Other functional groups, such as aldehydes, can also give a positive Baeyer's test, but this is less likely in our target molecule.[3]

Identification of the Ester Functional Group (-COOR)

The ester linkage is another key feature of our molecule. Its presence can be confirmed by reactions that cleave this bond.

Principle: Esters react with hydroxylamine in the presence of a base to form a hydroxamic acid. This hydroxamic acid then forms a colored complex (typically reddish-purple) with ferric chloride (FeCl₃) in an acidic solution.[4]

Protocol:

-

In a test tube, mix a few drops of the sample with 1 mL of 0.5 M hydroxylamine hydrochloride in 95% ethanol.

-

Add 0.2 mL of 6 M aqueous sodium hydroxide. Heat the mixture to boiling.

-

Cool the solution and then acidify with 2 mL of 1 M hydrochloric acid.

-

Add a few drops of 5% aqueous ferric chloride solution.

-

Observation: The formation of a deep red or violet color indicates the presence of an ester.[5]

Trustworthiness: It is advisable to first test the unknown compound with ferric chloride alone to ensure it does not inherently produce a color that could lead to a false positive.[4]

Principle: Esters can be hydrolyzed (saponified) by heating with a base (e.g., NaOH). This reaction consumes the hydroxide ions. The change in pH can be monitored with an indicator like phenolphthalein.

Protocol:

-

Dissolve a small amount of the sample in 2 mL of ethanol in a test tube.

-

Add a few drops of dilute sodium hydroxide solution and one drop of phenolphthalein indicator. A pink color should develop.

-

Gently heat the test tube in a water bath.

-

Observation: The gradual fading and eventual disappearance of the pink color indicates the consumption of the hydroxide ions during the hydrolysis of the ester.[5]

Characterization of the Ether Functional Group (C-O-C)

Ethers are generally unreactive towards many common reagents, which in itself can be an indication of their presence.[6]

Principle: The ether linkage is relatively inert to mild acids, bases, and oxidizing/reducing agents. Its presence is often inferred by eliminating other oxygen-containing functional groups and confirmed by spectroscopy.

Protocol (Solubility Test):

-

Carefully add a few drops of the sample to 1-2 mL of cold, concentrated sulfuric acid.

-

Observation: Most ethers are soluble in concentrated H₂SO₄ due to the formation of oxonium salts. This distinguishes them from alkanes and some alkyl halides but not from other oxygen-containing compounds like alcohols and esters.

Causality: The lone pairs of electrons on the ether oxygen can be protonated by a strong acid, rendering the molecule soluble.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide a detailed and quantitative analysis of the molecular structure, confirming the deductions from qualitative tests and providing a complete picture of the molecule's connectivity.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies.

Sample Preparation: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates.

Predicted IR Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3080 | Medium | =C-H stretch | Alkene |

| ~2950-2850 | Medium-Strong | C-H stretch (sp³) | Alkyl |

| ~1750 | Strong | C=O stretch | Ester |

| ~1645 | Medium | C=C stretch | Alkene |

| ~1200-1100 | Strong | C-O stretch | Ester & Ether |

| ~990 and ~915 | Medium | =C-H bend (out-of-plane) | Alkene |

Data Interpretation:

-

The strong absorption around 1750 cm⁻¹ is highly indicative of the ester carbonyl group.

-

The presence of absorptions above 3000 cm⁻¹ (specifically around 3080 cm⁻¹) and a medium-intensity peak around 1645 cm⁻¹ are characteristic of the alkene C-H and C=C stretching vibrations, respectively.

-

The strong, broad region between 1200-1100 cm⁻¹ is due to the C-O stretching of both the ester and ether linkages.

-

The out-of-plane bending vibrations for the terminal alkene at ~990 and ~915 cm⁻¹ provide further confirmation of the prop-2-en-1-yl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is dependent on its electronic environment.

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | ddt | 1H | -CH=CH₂ |

| ~5.3 | dd | 1H | -CH=CH H (trans) |

| ~5.2 | dd | 1H | -CH=CHH (cis) |

| ~4.1 | s | 2H | -O-CH ₂-COO- |

| ~4.0 | d | 2H | -O-CH ₂-CH= |

| ~3.7 | s | 3H | -COOCH ₃ |

Interpretation:

-

The signals in the 5.2-5.9 ppm range are characteristic of vinylic protons of the alkene group. The complex splitting pattern (ddt, dd) arises from coupling to each other and to the adjacent methylene protons.

-

The singlet at ~4.1 ppm corresponds to the methylene protons between the ether oxygen and the ester carbonyl group.

-

The doublet at ~4.0 ppm is assigned to the methylene protons adjacent to the ether oxygen and the double bond.

-

The singlet at ~3.7 ppm is a classic signal for the methyl protons of a methyl ester.[8]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester) |

| ~134 | -C H=CH₂ |

| ~118 | -CH=C H₂ |

| ~72 | -O-C H₂-CH= |

| ~68 | -O-C H₂-COO- |

| ~52 | -COOC H₃ |

Interpretation:

-

The downfield signal at ~170 ppm is characteristic of an ester carbonyl carbon.[9]

-

The signals at ~134 ppm and ~118 ppm correspond to the sp² hybridized carbons of the alkene.[10]

-

The signals at ~72 ppm and ~68 ppm are for the sp³ hybridized carbons attached to the ether and ester oxygens, respectively.

-

The signal at ~52 ppm is typical for the methyl carbon of a methyl ester.[9]

Mass Spectrometry (MS)

Principle: Mass spectrometry bombards a molecule with electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the molecular weight and structural fragments.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 130 (for C₆H₁₀O₃)

-

Key Fragments:

-

m/z = 99 (M - OCH₃)⁺: Loss of the methoxy group from the ester.

-

m/z = 73 (M - C₃H₅O)⁺: Loss of the allyloxy group.

-

m/z = 59 (COOCH₃)⁺: Fragment corresponding to the methyl acetate portion.

-

m/z = 41 (C₃H₅)⁺: Allyl cation, a very common and stable fragment.

-

Fragmentation Workflow:

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion: A Synthesized and Self-Validating Structural Narrative

The functional group analysis of Methyl 2-(prop-2-en-1-yloxy)acetate serves as a microcosm of modern chemical characterization. Through the logical application of qualitative tests, we established a foundational hypothesis for the presence of an alkene, an ester, and an ether. Each test, with its inherent controls and predictable outcomes, formed a self-validating piece of evidence.

This hypothesis was then rigorously tested and confirmed through the lens of spectroscopy. IR spectroscopy provided the vibrational "fingerprint" of the functional groups, while ¹H and ¹³C NMR spectroscopy mapped out the precise connectivity of the carbon and hydrogen skeleton. Finally, mass spectrometry confirmed the molecular weight and offered a fragmentation pattern consistent with the proposed structure.

The convergence of these disparate yet complementary techniques provides an unassailable confirmation of the molecular identity of Methyl 2-(prop-2-en-1-yloxy)acetate. This integrated approach, blending classical principles with modern instrumentation, represents the gold standard in chemical analysis and is an indispensable tool in the arsenal of the research scientist and drug development professional.

References

- Alkene Classification Tests. (n.d.). University of Colorado Boulder. Retrieved March 12, 2026, from a relevant university chemistry department website.

-

Tests for Alcohols, Phenols and Ethers – Identification and Classification. (2023, January 25). EMBIBE. Retrieved March 12, 2026, from [Link]

- Testing for alkenes. (n.d.). Royal Society of Chemistry. Retrieved March 12, 2026, from a relevant educational resource page by the Royal Society of Chemistry.

- AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF ESTERS. (n.d.). An experimental handbook for pharmaceutical organic chemistry-i.

-

Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

-

Tests For Alkanes And Alkenes. (n.d.). OnlineMathLearning.com. Retrieved March 12, 2026, from [Link]

- Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. (n.d.). Labmonk.

-

Alkenes Questions and Revision. (n.d.). MME Revise. Retrieved March 12, 2026, from [Link]

-

Classify the resonances in the 13 C NMR spectrum of methyl propanoate. (n.d.). Vaia. Retrieved March 12, 2026, from [Link]

-

11: the 1 H NMR spectrum of methyl acetate shows two peaks. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved March 12, 2026, from [Link]

- Spectroscopic Profile of Methyl 2-(2-methoxyethoxy)acetate: A Technical Guide. (2025, December). BenchChem. Retrieved March 12, 2026, from a relevant technical document on the BenchChem website.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Methyl 2-(prop-2-yn-1-yloxy)acetate - CAS:67500-49-6 - Abovchem [abovchem.com]

- 3. Methyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Propen-1-ol, 2-methyl-, acetate [webbook.nist.gov]

- 6. Methyl 2-(prop-2-yn-1-yloxy)acetate | 67500-49-6 [sigmaaldrich.com]

- 7. medium.com [medium.com]

- 8. researchgate.net [researchgate.net]

- 9. vaia.com [vaia.com]

- 10. Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis protocol for Methyl 2-(prop-2-en-1-yloxy)acetate from allyl alcohol

Application Note: Synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate via Directed Williamson Etherification

Executive Summary

Methyl 2-(prop-2-en-1-yloxy)acetate (commonly referred to as methyl allyloxyacetate) is a highly versatile bifunctional building block. Featuring both a terminal alkene and a methyl ester, it is frequently deployed in ring-closing metathesis (RCM), Claisen rearrangements, and the total synthesis of complex polyketide frameworks. This application note details a highly optimized, scalable Williamson ether synthesis protocol designed to maximize yield while suppressing common side reactions such as transesterification and Claisen condensation.

Mechanistic Rationale & Reaction Design

The construction of the allyloxy ether linkage relies on the nucleophilic SN2 displacement of an α -bromoester by an alkoxide. The primary synthetic challenge in this pathway is the competing nucleophilicity of the alkoxide toward the ester carbonyl, which can lead to unwanted transesterification or degradation.

To circumvent this, our protocol employs Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) .

-

Causality of Base Selection: NaH ensures the irreversible and quantitative deprotonation of allyl alcohol, evolving hydrogen gas and eliminating the presence of hydroxide ions that would otherwise hydrolyze the methyl ester. While some classical approaches construct the carboxylic acid first to entirely preclude ester attack , direct alkylation of the ester is highly efficient under strict cryogenic control .

-

Causality of Solvent & Temperature: THF acts as a polar aprotic solvent that solvates the sodium cation, enhancing the nucleophilicity of the allyloxide. Maintaining the alkylation step at strictly 0 °C kinetically favors the SN2 displacement of the bromide over carbonyl addition.

Reagent Matrix & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount (100 mmol scale) | Role in Reaction |

| Allyl Alcohol | 58.08 | 1.00 | 5.81 g (6.8 mL) | Nucleophile precursor |

| Sodium Hydride (60% in oil) | 24.00 | 1.10 | 4.40 g | Irreversible base |

| Methyl Bromoacetate | 152.97 | 1.10 | 16.83 g (10.4 mL) | Electrophile |

| Tetrahydrofuran (THF) | 72.11 | - | 100 mL | Polar aprotic solvent |

| Ammonium Chloride (sat. aq.) | - | - | 30 mL | Quenching agent |

Step-by-Step Synthetic Protocol

Phase 1: Alkoxide Generation

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet.

-

NaH Washing: Add 4.40 g of NaH (60% dispersion). To remove the mineral oil, wash the NaH with anhydrous hexanes (2 × 15 mL), allowing the solid to settle before decanting the solvent via syringe.

-

Suspension: Suspend the purified NaH in 50 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.

-

Deprotonation: Dissolve 5.81 g of allyl alcohol in 10 mL of THF. Add this solution dropwise to the NaH suspension over 15 minutes. Note: Dropwise addition is critical to control the exothermic evolution of H2 gas.

-

Maturation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 30 minutes to ensure complete alkoxide formation.

Phase 2: Electrophilic Alkylation

-

Cryogenic Control: Re-cool the reaction flask strictly to 0 °C.

-

Alkylation: Dissolve 16.83 g of methyl bromoacetate in 40 mL of anhydrous THF. Add this solution dropwise to the allyloxide mixture over 30 minutes using a syringe pump or addition funnel.

-

Propagation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Stir for an additional 4–6 hours.

Phase 3: Workup & Isolation

-

Quenching: Cool the mixture back to 0 °C and carefully quench unreacted NaH by the dropwise addition of 30 mL of saturated aqueous NH4Cl .

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Diethyl Ether ( Et2O , 3 × 50 mL). Causality: Ether is preferred over Ethyl Acetate to prevent any potential transesterification during the workup phase.

-

Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Caution: The product is semi-volatile; do not exceed a water bath temperature of 30 °C during rotary evaporation.

-

Purification: Purify the crude yellow oil via flash column chromatography on silica gel (Gradient elution: 0% to 10% EtOAc in Hexanes) to afford the target compound as a colorless oil (Typical yield: 75–85%).

Reaction Workflow Visualization

Workflow for the synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate via Williamson etherification.

Self-Validation & Analytical Signatures